Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
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Overview
Description
Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a pyrrolo[3,4-c]pyrazole core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction of nitrilimines with chiral maleimides. The nitrilimines are generated in situ by the effect of triethylamine on hydrazonyl chlorides. The reaction is carried out in dry acetonitrile at room temperature, leading to the formation of the desired pyrazole derivative in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like aryl halides and alkyl halides are commonly used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyrazole ring.
Comparison with Similar Compounds
Similar Compounds
- 5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo pyrazole-1,5-dicarboxylate hydrochloride
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates
Uniqueness
Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its specific substitution pattern and the presence of a benzyl group. This structural uniqueness can lead to distinct biological activities and chemical properties compared to other similar compounds. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17N3O2 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl 6-ethyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-2-13-14-12(8-16-17-14)9-18(13)15(19)20-10-11-6-4-3-5-7-11/h3-8,13H,2,9-10H2,1H3,(H,16,17) |
InChI Key |
QLMRVYJZDXMENS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=NN2 |
Origin of Product |
United States |
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